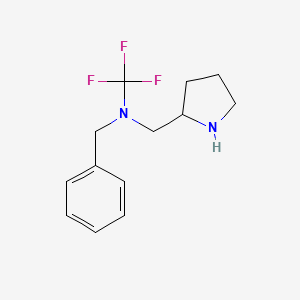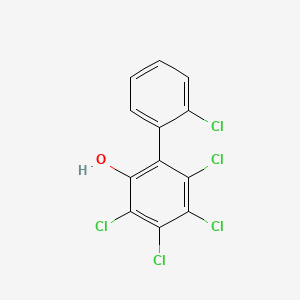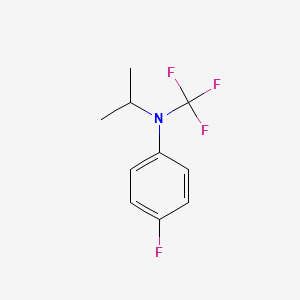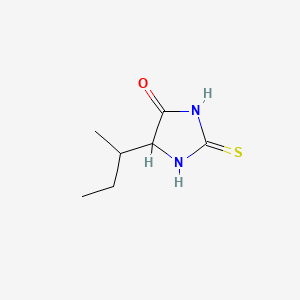
4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- is a heterocyclic compound featuring a five-membered ring structure with two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and natural product synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- typically involves the condensation of an ester with guanidine or cyanamide under specific reaction conditions. One common method includes the oxidative pinacol-like rearrangement of imidazole to produce the desired imidazolidinone . Another approach involves the use of propargyl ureas anchored on a solid support, which are efficiently converted into imidazolidinones under mild conditions using AuCl as a catalyst and a solvent mixture of DCM/MeCN .
Industrial Production Methods
Industrial production of 4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Aplicaciones Científicas De Investigación
4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- involves its interaction with specific molecular targets and pathways. This compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, lowering the substrate’s LUMO and facilitating various catalytic reactions . Additionally, it may modulate proteasome activity and influence post-translational modifications .
Comparación Con Compuestos Similares
4-Imidazolidinone, 5-(1-methylpropyl)-2-thioxo- can be compared with other similar compounds, such as:
Imidazol-4-one-5-propionic acid: A product of histidine catabolism.
Imazaquin: A member of the imidazolinone class of herbicides.
Hetacillin: A drug featuring the 4-imidazolidinone ring.
Propiedades
Número CAS |
56830-83-2 |
|---|---|
Fórmula molecular |
C7H12N2OS |
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
5-butan-2-yl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H12N2OS/c1-3-4(2)5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11) |
Clave InChI |
RUCNJQZZWDJJOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1C(=O)NC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)
![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)

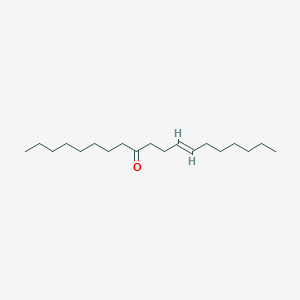
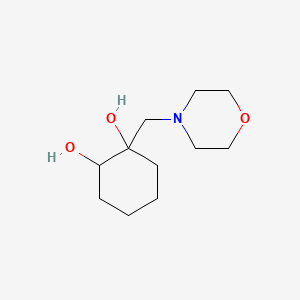
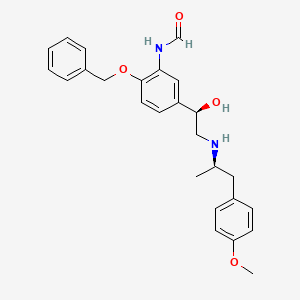
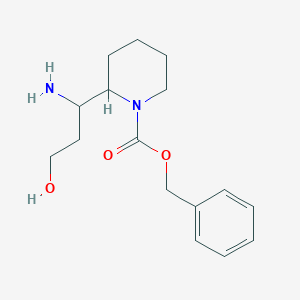
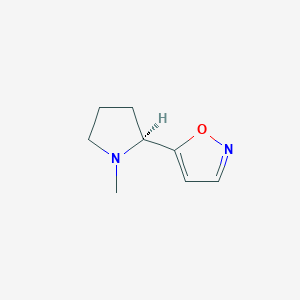
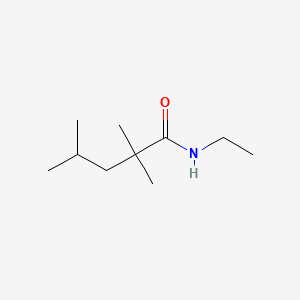
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
